molecular formula C15H12N2O B5395274 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole CAS No. 54494-10-9

5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No. B5395274
CAS RN: 54494-10-9
M. Wt: 236.27 g/mol
InChI Key: DAUYEEDADHUVRJ-UHFFFAOYSA-N
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Description

5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole, also known as MPOD, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. MPOD is a member of the oxadiazole family, which is known for its diverse biological activities.

Scientific Research Applications

Photochemistry and Molecular Rearrangements

The photochemistry of some 1,2,4-oxadiazoles, including derivatives similar to 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole, has been extensively studied. For instance, research by Buscemi, Vivona, and Caronna (1996) investigated the photochemical behavior of 1,2,4-oxadiazoles in the presence of nitrogen nucleophiles, leading to the formation of 1,2,4-triazoles, indazoles, and benzimidazoles. This study highlights the potential of these compounds in synthesizing various heterocyclic structures through photoinduced molecular rearrangements (Buscemi, Vivona, & Caronna, 1996).

Pharmacological Evaluation

Another significant application is in pharmacology. A study conducted by Faheem (2018) focused on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including the evaluation of toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research underscores the importance of these compounds in drug discovery and therapeutic applications (Faheem, 2018).

Liquid Crystalline Properties

The liquid crystalline properties of 1,2,4-oxadiazole derivatives are also of interest. Ali and Tomi (2018) synthesized a series of non-symmetrically 3,5-disubstituted 1,2,4-oxadiazole derivatives, revealing their potential in creating materials with enantiotropic liquid crystal nematic textures. This research is pivotal for the development of advanced materials in displays and other technologies (Ali & Tomi, 2018).

Anticancer and Antimicrobial Potential

Furthermore, the anticancer and antimicrobial potential of 1,2,4-oxadiazole derivatives is noteworthy. Yakantham, Sreenivasulu, and Raju (2019) synthesized a series of 1,2,4-oxadiazole derivatives and evaluated their anticancer activity, demonstrating promising results against various human cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).

properties

IUPAC Name

5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-6-5-9-13(10-11)15-16-14(17-18-15)12-7-3-2-4-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUYEEDADHUVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341960
Record name 5-(3-Methylphenyl)-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54494-10-9
Record name 5-(3-Methylphenyl)-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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